

Application Notes & Protocols: In vivo Administration of Angiotensin (1-7) in Rodent Models

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Compound of Interest

Compound Name: Angiotensin (1-7)

Cat. No.: B1266297

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Angiotensin (1-7)** [Ang-(1-7)] is a heptapeptide hormone of the Renin-Angiotensin System (RAS). It is a key component of the protective arm of the RAS, often referred to as the ACE2/Ang-(1-7)/Mas receptor axis.^{[1][2]} This axis generally counteracts the classical ACE/Angiotensin II/AT1 receptor pathway, which is associated with vasoconstriction, inflammation, and fibrosis.^{[2][3]} Ang-(1-7) exerts its effects primarily by binding to the G protein-coupled Mas receptor, leading to vasodilatory, anti-proliferative, anti-fibrotic, and anti-inflammatory responses in various tissues, including the heart, kidneys, and brain.^{[1][3]} This document provides detailed application notes and protocols for the in vivo administration of Ang-(1-7) in rodent models to study its physiological and pathophysiological roles.

Quantitative Data Summary

The following tables summarize common dosages and observed effects of Ang-(1-7) administration in various rodent models. Chronic administration is most frequently achieved via subcutaneous osmotic minipumps.

Table 1: Systemic (Subcutaneous) Administration of Ang-(1-7) in Rodent Models

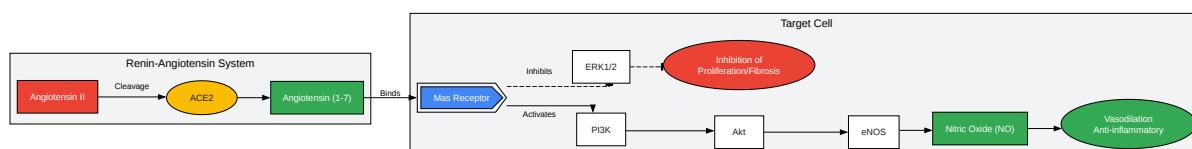
Rodent Model	Dose (ng/kg/min)	Administration Duration	Key Findings
Aged Male C57BL/6J Mice	400	6 weeks	Reduced systolic and mean blood pressure; improved insulin sensitivity. [4]
High-Fat Diet-Fed C57BL/6J Mice	400	3 weeks	Improved whole-body insulin sensitivity without affecting blood pressure. [5]
Normotensive Rats (with Ang II co-infusion)	400	4 weeks	Attenuated Ang II-induced cardiac hypertrophy and perivascular fibrosis. [6]
Spontaneously Hypertensive Rats (SHR)	400	28 days	Minimal effects on blood pressure; prevented age-related increase in heart rate. [7][8]
Subtotal Nephrectomy Rats	576 (24 µg/kg/h)	10 days	Associated with increased blood pressure, cardiac hypertrophy, and fibrosis in this specific renal failure model. [9]

Table 2: Central (Intracerebroventricular) Administration of Ang-(1-7) in Rodent Models

Rodent Model	Administration Method	Duration	Key Findings
Hypertensive (mRen2)27 Rats	ICV Infusion	Chronic	Attenuated high blood pressure.[10]
Hypertensive (mRen2)27 Rats	Cisterna Magna Infusion	3 days	Reduced mean arterial pressure by up to 38 mmHg and enhanced baroreflex sensitivity.[11]
DOCA-salt Hypertensive Rats	ICV Infusion	14-28 days	Reduced arterial pressure.[3]
Ang II-induced Hypertensive Rats	ICV Infusion	14-28 days	Reduced arterial pressure.[3]

Signaling Pathway

Ang-(1-7) primarily signals through the Mas receptor, activating downstream pathways that promote vasodilation and cell survival, while inhibiting pathways associated with hypertrophy and fibrosis.



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Caption: **Angiotensin (1-7)** Signaling Pathway.

Experimental Protocols

Protocol 1: Chronic Subcutaneous Administration of Ang-(1-7) via Osmotic Minipump

This protocol describes the most common method for long-term, continuous systemic delivery of Ang-(1-7) in rodents.

1. Materials:

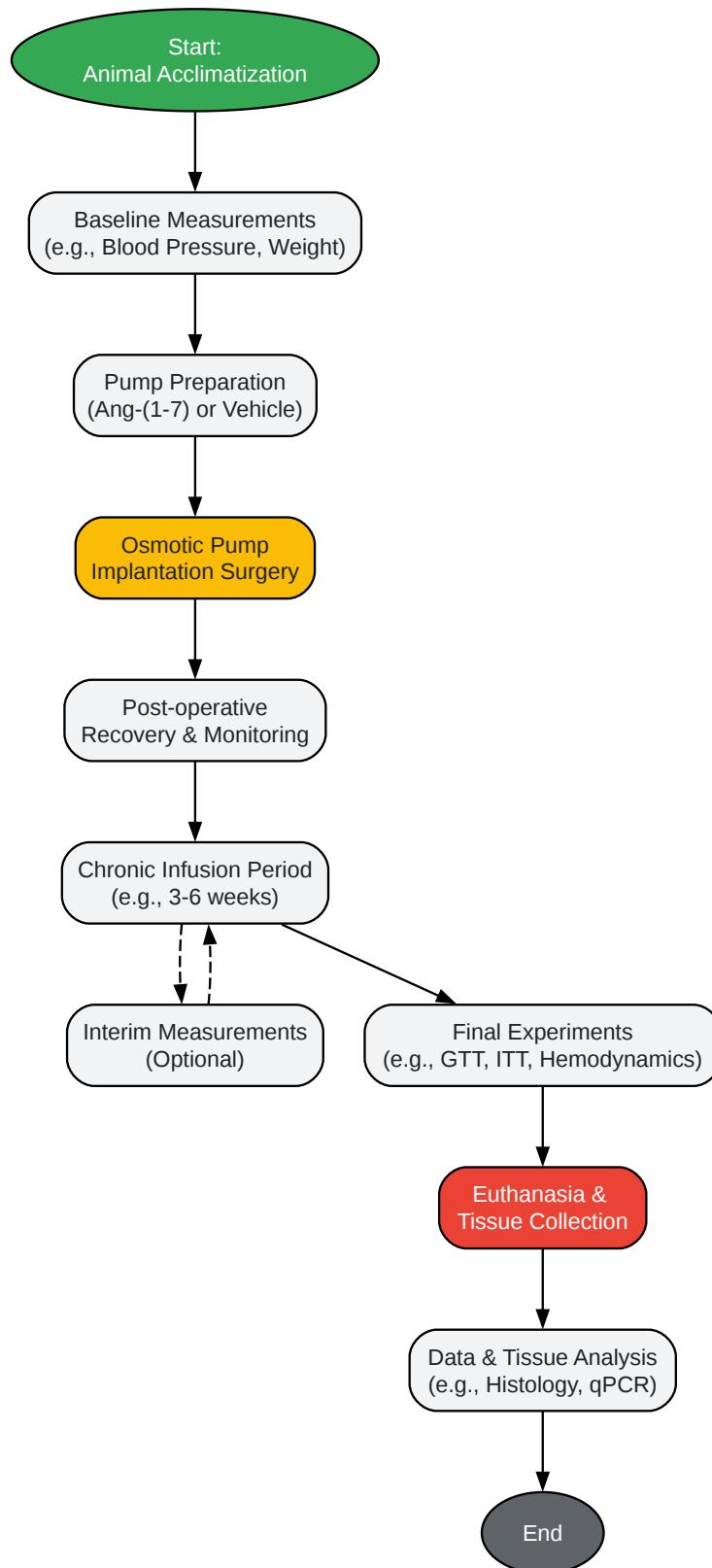
- **Angiotensin (1-7)** (Bachem or equivalent)
- Sterile saline (0.9% NaCl)
- Osmotic minipumps (e.g., Alzet Model 2004 for mice, appropriate model for rats)
- Anesthetics (e.g., Isoflurane)
- Analgesics (e.g., Buprenorphine, Flunixin)[\[12\]](#)[\[13\]](#)
- Surgical tools (scalpel, hemostat, wound clips or sutures)
- Disinfectants (e.g., Betadine, 70% ethanol)
- Heating pad

2. Pump Preparation:

- Calculate the required concentration of Ang-(1-7) based on the pump's flow rate, the desired dose (e.g., 400 ng/kg/min), and the average weight of the animals.
- Dissolve Ang-(1-7) in sterile saline to the calculated concentration under sterile conditions.
- Fill each osmotic minipump with the Ang-(1-7) solution according to the manufacturer's instructions. Ensure no air bubbles are trapped.
- Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

3. Surgical Procedure:

- Anesthetize the rodent using an approved method (e.g., 5% isoflurane for induction, 2-3% for maintenance).[12][13] Confirm proper anesthetic depth by lack of pedal reflex.
- Administer pre-operative analgesia (e.g., buprenorphine 0.1 mg/kg, subcutaneously).[12]
- Place the animal on a sterile surgical field over a heating pad to maintain body temperature. [12]
- Shave the fur from the dorsal mid-scapular region.[7][8]
- Disinfect the surgical site using a sequence of betadine and alcohol scrubs.[13]
- Make a small transverse incision (approx. 1 cm) through the skin.
- Insert a closed hemostat into the incision and gently spread the jaws apart under the skin to create a subcutaneous pocket. The pocket should be large enough for the pump but prevent it from turning.[7][14]
- Insert the primed osmotic minipump into the pocket, delivery portal first.[14]
- Close the incision with wound clips or absorbable sutures.[12]
- Monitor the animal during recovery until it is fully ambulatory. Provide post-operative analgesia as required by the approved protocol.[15]
- Monitor the surgical site daily for signs of infection or distress.[12]

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Caption: General Experimental Workflow.

Protocol 2: Blood Pressure Measurement in Rodents (Tail-Cuff Method)

This non-invasive method is suitable for repeated blood pressure measurements during a chronic study.

1. Materials:

- Tail-cuff plethysmography system
- Animal restrainer
- Warming platform

2. Procedure:

- Acclimatization: Acclimate the animals to the restrainer and the procedure for several days before beginning actual measurements. This minimizes stress-induced hypertension.
- Warming: Place the rodent on the warming platform (or under a warming lamp) for 10-15 minutes to increase blood flow to the tail, which is necessary for accurate detection of the pulse.
- Restraint: Gently guide the animal into the appropriate-sized restrainer.
- Cuff Placement: Place the occlusion cuff and sensor cuff on the base of the animal's tail.
- Measurement: Initiate the measurement cycle on the system. The system will automatically inflate the occlusion cuff and then slowly deflate it, recording the systolic and diastolic pressures.
- Data Collection: Record at least 5-7 successful, consecutive readings per session. Average these readings to obtain the final blood pressure value for that time point.
- Release: Return the animal to its home cage after the session is complete.

Disclaimer: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and should be performed in accordance with all relevant

guidelines and regulations.[14][15] The protocols provided here are for informational purposes and should be adapted to meet specific experimental needs and institutional standards.

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